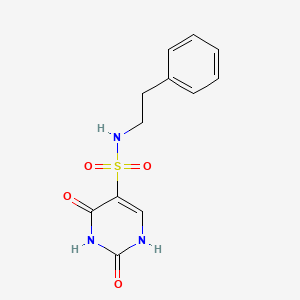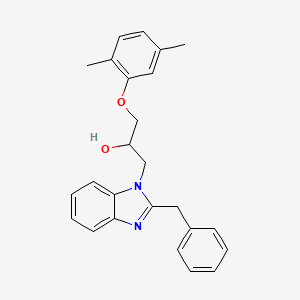
2-hydroxy-6-oxo-N-(2-phenylethyl)-1,6-dihydropyrimidine-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-6-oxo-N-(2-phenylethyl)-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-6-oxo-N-(2-phenylethyl)-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Sulfonamide Group: This step may involve the reaction of the pyrimidine derivative with a sulfonyl chloride in the presence of a base.
Hydroxylation and Oxidation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-hydroxy-6-oxo-N-(2-phenylethyl)-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs and disrupting replication or transcription.
相似化合物的比较
Similar Compounds
2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide: Lacks the phenylethyl group.
N-(2-phenylethyl)-1,6-dihydropyrimidine-5-sulfonamide: Lacks the hydroxyl and oxo groups.
Uniqueness
The presence of the phenylethyl group, along with the hydroxyl and oxo groups, makes 2-hydroxy-6-oxo-N-(2-phenylethyl)-1,6-dihydropyrimidine-5-sulfonamide unique. These functional groups may contribute to its distinct biological activities and chemical reactivity.
属性
分子式 |
C12H13N3O4S |
|---|---|
分子量 |
295.32 g/mol |
IUPAC 名称 |
2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C12H13N3O4S/c16-11-10(8-13-12(17)15-11)20(18,19)14-7-6-9-4-2-1-3-5-9/h1-5,8,14H,6-7H2,(H2,13,15,16,17) |
InChI 键 |
FDDSLIGZVWRPSF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CNC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-ethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11311353.png)
![2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B11311362.png)

![2-{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11311375.png)
![1-(4-Chlorophenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11311377.png)
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11311381.png)
![N-(4-chlorophenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11311384.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11311391.png)
![2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B11311392.png)

![Ethyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11311412.png)
![5-[(1,3-benzodioxol-5-ylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11311419.png)
![N-(2,6-difluorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11311425.png)
![2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11311447.png)
